molecular formula C25H23ClN4O6 B11439150 3-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide

3-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B11439150
M. Wt: 510.9 g/mol
InChI Key: VZVNZMGHCGCPIE-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazoline-2,4-dione core substituted with a (3-chloro-4-methoxyphenyl)carbamoylmethyl group at position 1 and a propanamide chain linked to a furan-2-ylmethyl moiety at position 2. The quinazoline scaffold is known for its pharmacological versatility, particularly in kinase inhibition and anticancer applications .

Properties

Molecular Formula

C25H23ClN4O6

Molecular Weight

510.9 g/mol

IUPAC Name

3-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C25H23ClN4O6/c1-35-21-9-8-16(13-19(21)26)28-23(32)15-30-20-7-3-2-6-18(20)24(33)29(25(30)34)11-10-22(31)27-14-17-5-4-12-36-17/h2-9,12-13H,10-11,14-15H2,1H3,(H,27,31)(H,28,32)

InChI Key

VZVNZMGHCGCPIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)Cl

Origin of Product

United States

Preparation Methods

Functionalization of Anthranilic Acid

Anthranilic acid is acylated with chloroacetyl chloride to introduce the carbamoyl methyl group. Reaction conditions involve refluxing anthranilic acid with chloroacetyl chloride in dry dichloromethane (DCM) under nitrogen, followed by neutralization with sodium bicarbonate. The intermediate, 2-(chloroacetamido)benzoic acid, undergoes cyclization with urea in acetic anhydride to form 1-(carbamoylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline.

Table 1: Cyclization Conditions for Quinazolinone Core

ReactantReagent/CatalystTemperature (°C)Yield (%)Source
2-(Chloroacetamido)benzoic acidUrea, Ac₂O12078
o-Aminobenzoic acidFormamide13065

Introduction of the 3-Chloro-4-Methoxyphenyl Group

The 3-chloro-4-methoxyphenyl moiety is introduced via N-alkylation or Ullmann-type coupling . The carbamoyl methyl group at the 1-position of the quinazolinone core is alkylated with 3-chloro-4-methoxybenzyl chloride. This reaction is performed in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 12 hours.

Optimization of Alkylation

Excess 3-chloro-4-methoxybenzyl chloride (1.5 equiv) ensures complete substitution. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7).

Table 2: Alkylation Reaction Parameters

SubstrateAlkylating AgentBaseSolventYield (%)
1-(Carbamoylmethyl)-2,4-dioxoquinazoline3-Chloro-4-methoxybenzyl chlorideK₂CO₃DMF82

Synthesis of the Propanamide Side Chain

The propanamide side chain is constructed through a three-step sequence :

  • Esterification : 3-Chloropropionic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Amidation : The acid chloride reacts with furfurylamine in tetrahydrofuran (THF) to form N-(furan-2-ylmethyl)propanamide.

  • Coupling : The propanamide is attached to the quinazolinone core via a Mitsunobu reaction or peptide coupling reagents like HATU.

Mitsunobu Reaction Conditions

The quinazolinone derivative (1 equiv), N-(furan-2-ylmethyl)propanamide (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in THF at 0°C for 2 hours, then warmed to room temperature for 12 hours. The product is isolated in 68% yield after column chromatography.

Table 3: Propanamide Side-Chain Coupling

Coupling MethodReagentsSolventTemperature (°C)Yield (%)
MitsunobuPPh₃, DEADTHF0 → 2568
HATUHATU, DIPEADMF2575

Final Assembly and Purification

The fully substituted compound is purified via recrystallization from ethanol/water (4:1) or preparative HPLC using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Characterization includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, aromatic H), 4.38 (t, J = 6.4 Hz, 2H), 3.85 (s, 3H, OCH₃).

  • HRMS : m/z calculated for C₂₃H₂₀ClN₃O₄ [M+H]⁺ 438.1221, found 438.1218.

Challenges and Optimization

  • Regioselectivity : The carbamoyl methyl group must be introduced at the 1-position to avoid isomerization. Using bulky bases like DBU improves regioselectivity.

  • Solvent Choice : DMF enhances solubility during alkylation but requires rigorous drying to prevent hydrolysis.

  • Yield Improvement : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes for cyclization steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups of the quinazolinone core using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring and methoxy group.

    Reduction: Reduced derivatives of the quinazolinone core.

    Substitution: Substituted derivatives of the chlorinated methoxyphenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catal

Biological Activity

The compound 3-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide is a complex organic molecule with potential biological activities. Its structure incorporates multiple functional groups that may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H20ClN3O4\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_4

This structure includes a quinazoline core, which is known for its broad spectrum of biological activities, particularly in anticancer and anti-inflammatory applications.

Biological Activity Overview

Research indicates that compounds containing quinazoline derivatives exhibit significant biological activities, including:

  • Anticancer Activity : Quinazolines have been extensively studied for their ability to inhibit tumor growth across various cancer cell lines. For instance, derivatives similar to our compound have shown effectiveness against A549 lung cancer cells and other tumor subtypes due to their ability to inhibit specific kinases involved in cell proliferation and survival .
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can act as inhibitors of inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation, such as the epidermal growth factor receptor (EGFR) or platelet-derived growth factor receptor (PDGFR) .
  • Receptor Modulation : It may also modulate receptor activity by binding to allosteric sites or competing with natural ligands .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar quinazoline compounds:

  • Antitumor Activity :
    • A study found that a series of quinazoline derivatives exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancers. The most effective compounds were those that could effectively inhibit PDGFR signaling pathways .
  • Antimicrobial Properties :
    • Research has demonstrated that quinazoline derivatives possess antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections where conventional antibiotics may fail .
  • Inflammation Models :
    • Experimental models of inflammation showed that certain quinazoline derivatives significantly reduced inflammatory markers in vitro and in vivo, indicating their potential as therapeutic agents for inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityTargetReference
Quinazoline AAnticancerEGFR
Quinazoline BAnti-inflammatoryPDGFR
Quinazoline CAntimicrobialBacterial Cell Wall

Comparison with Similar Compounds

Research Findings and Pharmacological Insights

  • Anticancer Activity : Compounds with tetrahydroquinazoline-dione cores (e.g., Target Compound, Compound B) show antitumor activity in vitro, likely via topoisomerase II inhibition or kinase modulation . The chloro-methoxy group in the target compound may enhance DNA intercalation compared to nitro or trimethoxy substituents.
  • Metabolic Stability : The furan-2-ylmethyl group in the target compound offers moderate metabolic stability, outperforming nitrobenzyl analogues (Compound A) but less stable than thioether-linked derivatives (Compound B) .
  • Solubility and Bioavailability : Morpholine-containing analogues (Compound C) exhibit superior aqueous solubility (>50 μg/mL) compared to the target compound (<10 μg/mL), but the latter’s lipophilicity (cLogP ~3.5) favors blood-brain barrier penetration .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including (i) formation of the quinazolinone core via cyclization, (ii) carbamoylation of the 3-chloro-4-methoxyphenyl group, and (iii) coupling with the furan-methyl propanamide moiety. Key optimization parameters include:

  • Temperature control : Excessive heat during cyclization can lead to byproducts (e.g., ring-opening intermediates) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carbamoyl group reactivity .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) improves yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for structural validation?

Methodological validation requires:

  • ¹H/¹³C NMR : Confirm regioselectivity of the carbamoyl group and absence of tautomeric shifts in the quinazolinone ring .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • FT-IR : Identify carbonyl stretches (1650–1750 cm⁻¹) for amide and quinazolinone groups .

Q. What biological targets are hypothesized for this compound?

Based on structural analogs, potential targets include:

  • Kinase enzymes : The quinazolinone core may inhibit ATP-binding pockets (e.g., EGFR or VEGFR kinases) .
  • G-protein-coupled receptors (GPCRs) : The furan moiety could modulate allosteric sites .
  • Antimicrobial activity : Chlorophenyl groups disrupt bacterial membrane integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

Low yields (<50%) during propanamide coupling often stem from steric hindrance. Strategies include:

  • Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling .
  • Microwave-assisted synthesis : Reduce reaction time (2 hr vs. 24 hr) and improve regioselectivity .
  • Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl on the quinazolinone nitrogen) .

Q. How should researchers address contradictions in biological activity data across similar compounds?

For example, if analogs with 4-methoxyphenyl show higher cytotoxicity than 3-chloro-4-methoxyphenyl derivatives:

  • Structure-activity relationship (SAR) analysis : Compare electronic effects (Hammett constants) of substituents .
  • Molecular docking : Simulate binding poses to identify steric clashes or hydrogen-bonding variations .
  • Meta-analysis : Aggregate data from ≥3 independent assays to distinguish experimental noise from true trends .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Use in silico tools :

  • SwissADME : Predict logP (lipophilicity; target: 2.5–3.5) and GI absorption .
  • Molecular dynamics (MD) simulations : Assess stability in aqueous vs. lipid membranes .
  • CYP450 inhibition assays : Prioritize isoforms (e.g., CYP3A4) for experimental validation .

Physicochemical and Functional Characterization

Q. How does the compound’s solubility impact in vitro assays?

Poor aqueous solubility (<0.1 mg/mL) can lead to false-negative results. Mitigation strategies:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Salt formation : Synthesize hydrochloride or sodium salts .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to enhance bioavailability .

Q. What functional groups contribute to oxidative degradation?

Labile groups include:

  • Furan ring : Prone to ring-opening under UV light or acidic conditions .
  • Amide bonds : Hydrolyze at pH >8.0 .
  • Methoxy group : Demethylation via cytochrome P450 enzymes .

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